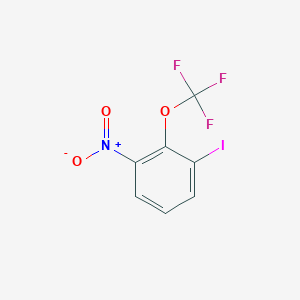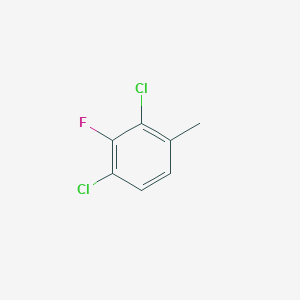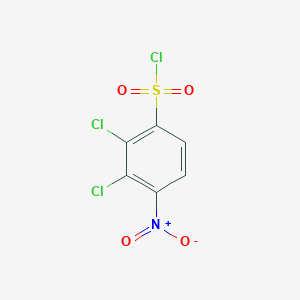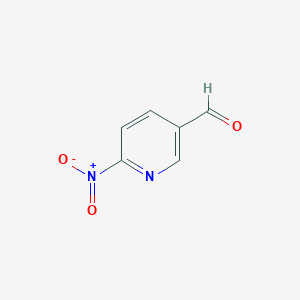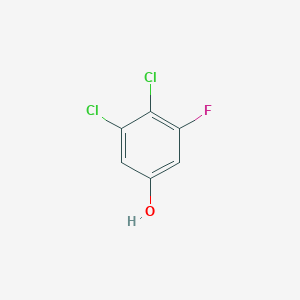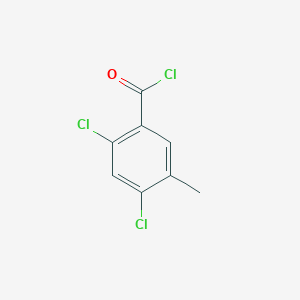
2,4-Dichloro-5-methylbenzoyl chloride
描述
2,4-Dichloro-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylbenzoyl chloride typically involves the chlorination of 5-methylbenzoyl chloride. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure the selective chlorination at the 2 and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further enhances the quality of the final product.
化学反应分析
Types of Reactions: 2,4-Dichloro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atoms with nucleophiles such as amines, alcohols, or thiols. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The compound can be hydrolyzed to form 2,4-dichloro-5-methylbenzoic acid in the presence of water and a catalyst such as sulfuric acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 2,4-dichloro-5-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, or thiols, with bases like pyridine or triethylamine.
Hydrolysis: Water and sulfuric acid as a catalyst.
Reduction: Lithium aluminum hydride as a reducing agent.
Major Products Formed:
Nucleophilic Substitution: Corresponding substituted products such as 2,4-dichloro-5-methylbenzamide.
Hydrolysis: 2,4-dichloro-5-methylbenzoic acid.
Reduction: 2,4-dichloro-5-methylbenzyl alcohol.
科学研究应用
2,4-Dichloro-5-methylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of active pharmaceutical ingredients (APIs) for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,4-Dichloro-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and the resulting acylated product. For example, in the synthesis of pharmaceuticals, the acylated products may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
相似化合物的比较
2,4-Dichloro-5-methylbenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
2,4-Dichlorobenzoyl chloride: Similar structure but lacks the methyl group at the 5 position.
2,5-Dichlorobenzoyl chloride: Chlorine atoms are at the 2 and 5 positions, with no methyl group.
3,4-Dichlorobenzoyl chloride: Chlorine atoms are at the 3 and 4 positions, with no methyl group.
Uniqueness: The presence of both chlorine atoms and a methyl group in this compound provides unique reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,4-dichloro-5-methylbenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIISVDWEWFPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl chloride](/img/structure/B3110563.png)
![Methyl 2-{[4-(aminomethyl)piperidin-1-yl]sulfonyl}acetate hydrochloride](/img/structure/B3110571.png)


